N-(3-chlorophenyl)-2,5-dimethylbenzenesulfonamide CAS number 71796-19-5
N-(3-chlorophenyl)-2,5-dimethylbenzenesulfonamide CAS number 71796-19-5
Technical Guide: N-(3-chlorophenyl)-2,5-dimethylbenzenesulfonamide
CAS Number: 71796-19-5 Chemical Class: N-aryl-arylsulfonamide Role: Pharmacophore Scaffold / Chemical Building Block
Executive Summary
N-(3-chlorophenyl)-2,5-dimethylbenzenesulfonamide (CAS 71796-19-5) is a specialized sulfonamide derivative utilized primarily in medicinal chemistry as a structural scaffold and screening compound. Belonging to the privileged arylsulfonamide class, this molecule integrates a lipophilic 2,5-dimethylbenzenesulfonyl core with an electron-withdrawing 3-chloroaniline moiety.
This guide provides a comprehensive technical profile for researchers, focusing on its synthesis, structural characterization, and application as a lead fragment in drug discovery campaigns targeting carbonic anhydrases, kinases, or bacterial metabolic pathways.
Chemical Identity & Physicochemical Profile
Understanding the physicochemical properties is critical for predicting bioavailability (Lipinski’s Rule of 5) and solubility during assay development.
| Property | Value / Description |
| IUPAC Name | N-(3-chlorophenyl)-2,5-dimethylbenzenesulfonamide |
| Molecular Formula | C₁₄H₁₄ClNO₂S |
| Molecular Weight | 295.78 g/mol |
| LogP (Predicted) | ~3.8 – 4.2 (High Lipophilicity) |
| H-Bond Donors | 1 (Sulfonamide NH) |
| H-Bond Acceptors | 2 (Sulfonyl Oxygens) |
| Rotatable Bonds | 3 |
| Topological Polar Surface Area | ~42.5 Ų |
| Physical State | Crystalline Solid (Off-white to pale yellow) |
Scientist’s Insight: The presence of the 3-chloro substituent on the aniline ring increases the acidity of the sulfonamide NH (pKa ~9-10), potentially enhancing binding interactions with metal centers in metalloenzymes (e.g., Zn²⁺ in Carbonic Anhydrase).
Synthetic Methodology
The synthesis of CAS 71796-19-5 follows a classic nucleophilic substitution pathway (Sulfonylation). Below is a robust, self-validating protocol suitable for milligram-to-gram scale preparation.
Reaction Scheme
2,5-Dimethylbenzenesulfonyl chloride + 3-Chloroaniline → Product + HCl
Protocol: Pyridine-Catalyzed Sulfonylation
Reagents:
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Substrate A: 2,5-Dimethylbenzenesulfonyl chloride (1.0 equiv)[1]
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Substrate B: 3-Chloroaniline (1.0 equiv)
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Solvent/Base: Pyridine (anhydrous) or DCM with Triethylamine (1.2 equiv)
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Workup: 1M HCl, Brine, Ethyl Acetate
Step-by-Step Workflow:
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Preparation: In a flame-dried round-bottom flask, dissolve 3-chloroaniline (10 mmol) in anhydrous Pyridine (15 mL) or DCM (30 mL) containing Triethylamine (12 mmol).
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Addition: Cool the solution to 0°C. Add 2,5-dimethylbenzenesulfonyl chloride (10 mmol) portion-wise over 15 minutes to control exotherm.
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Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).
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Quenching: Pour the reaction mixture into ice-cold 1M HCl (50 mL) to neutralize excess base and precipitate the product.
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Isolation:
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If solid precipitates: Filter, wash with water, and dry.
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If oil forms: Extract with Ethyl Acetate (3 x 30 mL), wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
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Purification: Recrystallize from Ethanol/Water (9:1) to yield colorless prisms.
Process Visualization (DOT)
Caption: Optimized workflow for the synthesis of N-(3-chlorophenyl)-2,5-dimethylbenzenesulfonamide.
Structural Characterization & Validation
To ensure scientific integrity, the identity of the synthesized compound must be validated using the following spectroscopic markers.
¹H NMR (400 MHz, DMSO-d₆) – Predicted Signals
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δ 10.5 ppm (s, 1H): Sulfonamide NH (Exchangeable with D₂O).
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δ 7.7 – 7.2 ppm (m, ~7H): Aromatic protons.
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The 2,5-dimethyl ring will show a characteristic pattern (singlet or doublet coupling depending on resolution) for the protons at positions 3, 4, and 6.
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The 3-chlorophenyl ring will show a multiplet pattern typical of meta-substitution.
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δ 2.4 – 2.3 ppm (s, 6H): Two methyl groups (Ar-CH₃) on the sulfonyl ring.
Crystallographic Considerations
Based on the homologous 2,4-dimethyl isomer (Ref 1), this molecule is expected to adopt a geometry where the N–H bond is syn or anti to the ortho-substituents depending on steric packing. The sulfonamide nitrogen is typically sp² hybridized, allowing for strong hydrogen bonding networks in the solid state.
Pharmacological Applications & SAR
This compound acts as a versatile building block in Fragment-Based Drug Discovery (FBDD).
1. Carbonic Anhydrase (CA) Inhibition: Primary sulfonamides (R-SO₂NH₂) are classic CA inhibitors. While CAS 71796-19-5 is a secondary sulfonamide (R-SO₂NH-R'), it serves as a lipophilic probe. The 3-Cl group provides a "halogen bond" handle, while the 2,5-dimethyl group fills hydrophobic pockets in enzyme active sites.
2. Antimicrobial Screening: Sulfonamides inhibit dihydropteroate synthase (DHPS) in bacteria. The N-aryl substitution in this compound modifies its solubility and half-life compared to traditional sulfa drugs, making it a candidate for screening against resistant strains (MRSA) or fungal pathogens.
3. Structural Biology Tool: Due to its rigid aromatic core and defined torsion angles, this molecule is used to study π-π stacking interactions and halogen bonding in protein-ligand complexes.
Mechanism of Action Diagram (Hypothetical)
Caption: Predicted binding interactions of the sulfonamide scaffold within a hydrophobic protein pocket.
Safety and Handling (MSDS Summary)
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Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.
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Storage: Store in a cool, dry place (2–8°C recommended) under inert atmosphere to prevent hydrolysis over long periods.
References
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Gowda, B. T., et al. (2010). "Structure of N-(3-chlorophenyl)-2,4-dimethylbenzenesulfonamide." Acta Crystallographica Section E, 66(Pt 8), o2178. Link
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BenchChem. "Synthesis of N-(2,5-dichlorophenyl)benzenesulfonamide: Protocols and Troubleshooting." BenchChem Technical Library. Link
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PubChem. "Sulfonamide Class Overview and Bioactivity." National Library of Medicine. Link
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Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7(2), 168-181. Link
